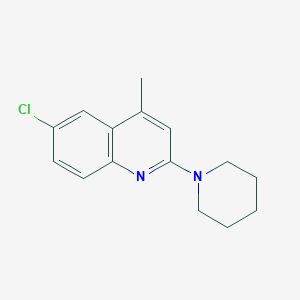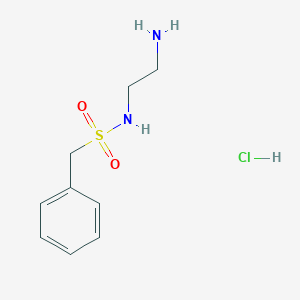
Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate, also known as LiDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. LiDPA is a lithium salt of N,N-dimethyl-2-(pyridin-2-yl)acetamide, and it has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In
科学的研究の応用
Synthesis and Reactivity
The compound's synthesis and reactivity have been a subject of investigation, showcasing its potential in forming complexes with various metals. For instance, research on the synthesis and reactivity of bis(alkoxysilylamido)yttrium eta(2)-pyridyl and eta(2)-alpha-picolyl compounds highlights the C-H activation of pyridine and its derivatives, leading to the formation of complexes with yttrium through an eta(3)-aza-allylic fashion. These findings suggest avenues for exploring the reactivity of Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate with transition metals, offering insights into its potential applications in catalysis and material science (Duchateau et al., 1997).
Complex Formation with Metals
The ability of Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate to form complexes with metals is of particular interest. Studies on metal (Mg, Fe, Co, Zr, and Ti) complexes derived from aminosilyl substituted aminopyridinato ligand reveal the formation of dinuclear complexes with trigonal bipyramidal geometries, where the compound acts as a bimetallic bridging aminopyridinato moiety. These findings open up possibilities for its use in ethylene polymerization and highlight its potential as a ligand in metal-organic frameworks (MOFs) and catalyst design (Xin‐E Duan et al., 2012).
Photophysical Applications
The exploration of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, where Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate could potentially serve as a ligand, demonstrates the compound's relevance in developing new emitters for solution-based applications at room temperature. These complexes exhibit significant absorption and fluorescence emission, suggesting potential applications in optoelectronics and as active components in light-emitting devices (Mancilha et al., 2011).
特性
IUPAC Name |
lithium;2-(dimethylamino)-2-pyridin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-11(2)8(9(12)13)7-5-3-4-6-10-7;/h3-6,8H,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSENIOYDNVLKNW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C(C1=CC=CC=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

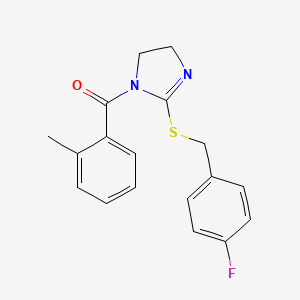
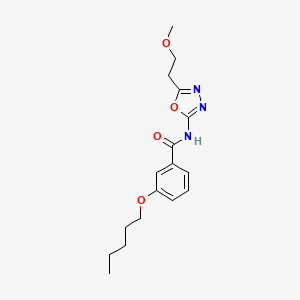
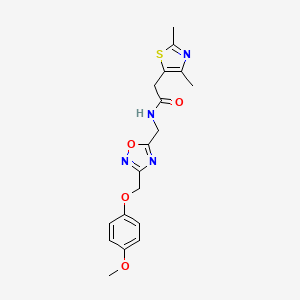
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

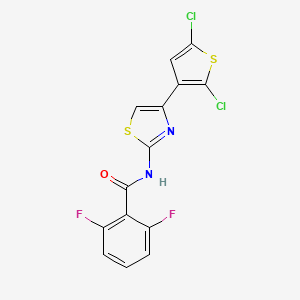
![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)
